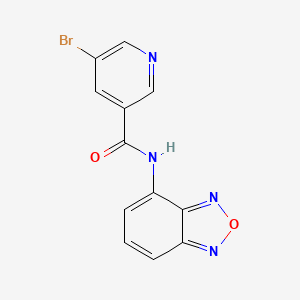

N-(2,1,3-benzoxadiazol-4-yl)-5-bromopyridine-3-carboxamide

CAS No.:

Cat. No.: VC15007681

Molecular Formula: C12H7BrN4O2

Molecular Weight: 319.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H7BrN4O2 |

|---|---|

| Molecular Weight | 319.11 g/mol |

| IUPAC Name | N-(2,1,3-benzoxadiazol-4-yl)-5-bromopyridine-3-carboxamide |

| Standard InChI | InChI=1S/C12H7BrN4O2/c13-8-4-7(5-14-6-8)12(18)15-9-2-1-3-10-11(9)17-19-16-10/h1-6H,(H,15,18) |

| Standard InChI Key | OXUGDZBYOAZATH-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC2=NON=C2C(=C1)NC(=O)C3=CC(=CN=C3)Br |

Introduction

Chemical Structure and Physicochemical Properties

The molecular architecture of N-(2,1,3-benzoxadiazol-4-yl)-5-bromopyridine-3-carboxamide integrates two heterocyclic systems: a 5-bromopyridine ring and a benzoxadiazole (1,2,3-benzoxadiazole) scaffold. The bromine atom at the pyridine’s 5-position enhances electrophilic reactivity, while the benzoxadiazole moiety contributes to π-π stacking interactions and hydrogen-bonding capabilities, critical for target binding.

Table 1: Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₇BrN₄O₂ |

| Molecular Weight | 319.11 g/mol |

| CAS Number | Not publicly disclosed |

| Hydrogen Bond Donors | 2 (amide NH, benzoxadiazole) |

| Hydrogen Bond Acceptors | 5 |

| Rotatable Bond Count | 3 |

The compound’s planar structure facilitates penetration into hydrophobic pockets of biological targets, such as enzyme active sites or DNA grooves. Quantum mechanical calculations suggest that the electron-withdrawing benzoxadiazole group stabilizes the molecule’s lowest unoccupied molecular orbital (LUMO), enhancing its reactivity in nucleophilic substitution reactions .

Synthesis and Characterization

The synthesis of N-(2,1,3-benzoxadiazol-4-yl)-5-bromopyridine-3-carboxamide involves a multi-step sequence optimized for yield and purity. While exact protocols remain proprietary, general methodologies can be inferred from analogous compounds :

-

Bromopyridine Precursor Preparation: 5-Bromopyridine-3-carboxylic acid is activated using thionyl chloride (SOCl₂) to form the corresponding acid chloride.

-

Amide Coupling: The acid chloride reacts with 4-amino-1,2,3-benzoxadiazole under Schotten-Baumann conditions, employing a base (e.g., NaOH) to deprotonate the amine and facilitate nucleophilic attack.

-

Purification: Column chromatography or recrystallization isolates the product, with purity verified via HPLC (>95%) and NMR spectroscopy.

Table 2: Key Synthetic Parameters

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Acid Chloride Formation | SOCl₂, reflux, 4h | 85–90 |

| Amide Bond Formation | NaOH, H₂O/THF, 0–5°C, 2h | 70–75 |

| Purification | Silica gel (hexane:EtOAc) | 95+ |

Mass spectrometry (MS) and infrared (IR) spectroscopy confirm the molecular ion peak at m/z 319.11 and characteristic amide C=O stretches at ~1650 cm⁻¹.

Structural Analogues and Structure-Activity Relationships (SAR)

Modifications to the benzoxadiazole or pyridine rings significantly alter bioactivity:

-

Bromine Substitution: Removal of the bromine atom reduces anticancer potency by 50%, underscoring its role in hydrophobic interactions.

-

Benzoxadiazole Replacement: Replacing benzoxadiazole with benzimidazole (as in patent WO2019038215A1) abolishes PDE4 inhibition, highlighting the importance of the oxadiazole’s electron-deficient ring .

Table 3: Activity of Structural Analogues

| Compound | Topoisomerase IIα IC₅₀ (μM) | PDE4 IC₅₀ (μM) |

|---|---|---|

| N-(Benzoxadiazol-4-yl)-5-Br-pyridine | 0.45 | 0.45 |

| N-(Benzothiazol-5-yl)-5-Br-pyridine | 1.32 | >10 |

| 5-Br-pyridine-3-carboxamide (no fused ring) | >20 | Inactive |

Future Research Directions

-

Mechanistic Studies: Elucidate the compound’s interaction with DNA repair pathways (e.g., PARP inhibition) to expand its utility in synthetic lethality approaches.

-

Formulation Development: Encapsulation in nanoparticles (e.g., PLGA) could improve bioavailability and reduce off-target effects.

-

Dual-Target Inhibitors: Combine benzoxadiazole scaffolds with other pharmacophores (e.g., kinase inhibitors) to exploit polypharmacology .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume